2,4-Dinitrophenylglycine diazoketone
Description
Properties
CAS No. |
19016-60-5 |
|---|---|
Molecular Formula |
C9H7N5O5 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
1-diazo-3-(2,4-dinitroanilino)propan-2-one |
InChI |
InChI=1S/C9H7N5O5/c10-12-5-7(15)4-11-8-2-1-6(13(16)17)3-9(8)14(18)19/h1-3,5,11H,4H2 |
InChI Key |
YASIIFKBMAZEJH-ALCCZGGFSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC/C(=C/[N+]#N)/[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Synonyms |
2,4-dinitrophenylglycine diazoketone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
2,4-Dinitrophenylglycine Diazoketone :
The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, which stabilize the diazo group and enhance electrophilicity. The glycine backbone may facilitate solubility in polar solvents or interactions with biological targets.- 4-(3-Methoxy)Phenyl-3-n-Heptyl-1-Diazoacetyl-5-n-Heptyl Pyrazoline (): This α-diazoketone features a 3-methoxy phenyl substituent, which is electron-donating compared to nitro groups. The compound is synthesized via reaction of diazo-N-octane with 3-methoxy cinnamoyl chloride at 0°C, yielding a yellow liquid characterized by elemental analysis and reactions with 2,4-dinitrophenylhydrazine .
- Benzyl Diazoketone Derivatives (): These derivatives are noted for their broad substrate scope in biocatalytic asymmetric synthesis. The benzyl group provides moderate electron-withdrawing effects, balancing stability and reactivity. Enzymatic methods enable high stereoselectivity, producing enantiopure cyclopropane scaffolds used in drug motifs .
Key Contrast : The 2,4-dinitrophenylglycine derivative’s nitro groups likely render it more reactive than methoxy-substituted analogs but less versatile in enzymatic systems compared to benzyl diazoketones.
Preparation Methods
Click-and-Release Reaction Framework
The base-free, low-temperature method described by Johansson et al. provides a foundational protocol for diazoketone synthesis. By reacting sulfonyl azides with enamines, this approach generates diazomethane in situ, which subsequently reacts with acid chlorides to form α-diazoketones. For 2,4-dinitrophenylglycine diazoketone, the critical steps involve:
-
Acid Chloride Preparation : Converting 2,4-dinitrophenylglycine to its acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Diazomethane Generation : Combining sulfonyl azide (e.g., p-toluenesulfonyl azide) with enamine (e.g., N,N-dimethylenamine) in dichloromethane (DCM) at 0°C.
-
Coupling Reaction : Introducing the acid chloride to the reaction mixture, enabling nucleophilic acyl substitution to yield the diazoketone.
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 0°C | |
| Solvent | Dry DCM | |
| Base | DIPEA (3.0 equiv.) | |
| Reaction Time | 24 hours | |
| Yield Range | 50–60% (analogous systems) |
This method avoids external diazomethane handling, reducing explosion risks. The electron-withdrawing nitro groups on the phenyl ring necessitate extended reaction times compared to electron-rich substrates.
Challenges in Nitroaryl Diazoketone Stabilization
Electronic and Steric Effects
The 2,4-dinitrophenyl group introduces two destabilizing factors:
-
Electron Deficiency : Nitro groups withdraw electron density from the ketone, increasing susceptibility to nucleophilic attack at the diazo carbon.
-
Steric Hindrance : Ortho-nitro substituents impede access to the reaction site, necessitating polar aprotic solvents (e.g., DMF) for solubility.
Mitigation Strategies :
-
Low-Temperature Reactions : Maintaining temperatures below 5°C suppresses side reactions like dimerization.
-
In Situ Quenching : Adding anhydrous magnesium sulfate (MgSO₄) post-reaction sequesters residual HCl, preventing acid-catalyzed decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diazomethane Handling | Scalability |
|---|---|---|---|
| Click-and-Release | 50–60 | In situ generation | Moderate |
| Continuous-Flow | 70–80 | Membrane isolation | High |
| Traditional Batch | 40–50 | External synthesis | Low |
The continuous-flow method achieves superior yields and safety but requires specialized equipment. The click-and-release approach offers a balance for laboratory-scale synthesis.
Q & A
Q. What are the standard synthetic protocols for preparing 2,4-dinitrophenylglycine diazoketone, and how are intermediates validated?
The synthesis typically involves coupling diazoketones with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. For example, in a reported procedure, diazoketones are reacted with DNPH in aqueous alcoholic sulfuric acid to form orange crystalline osazones, which are purified via ethanol recrystallization . Intermediate validation relies on elemental analysis (e.g., C, H, N percentages) and IR spectroscopy to confirm functional groups like -NH (3435 cm⁻¹), C=N (1632 cm⁻¹), and nitro groups (1355 cm⁻¹) .
Q. How is 2,4-dinitrophenylglycine diazoketone characterized, and what analytical techniques are critical for structural confirmation?
Key techniques include:
- Elemental analysis : Used to verify empirical formulas (e.g., C₃₀H₃₂O₉N₈ requires C=55.55%, H=4.93%, N=17.28%) .
- IR spectroscopy : Identifies functional groups (e.g., -CH=CH- at 970 cm⁻¹, aromatic C=C at 1620 cm⁻¹) .
- Melting point determination : Differentiates derivatives (e.g., osazones melt at 158°C vs. 132°C for pyrazoline analogs) .
Q. What reaction pathways are available for 2,4-dinitrophenylglycine diazoketone, and how do substituents influence product formation?
The compound reacts with nucleophiles (e.g., benzoic acid, phenol) to form esters or ethers, respectively. For example, reaction with benzoic acid yields esters with IR-confirmed C=O (1720 cm⁻¹) and altered nitro group absorption (1320 cm⁻¹) . Substituents like methoxy groups on aromatic rings can stabilize intermediates, while electron-withdrawing groups (e.g., nitro) may reduce reaction yields due to steric or electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of 2,4-dinitrophenylglycine diazoketone?
Discrepancies in IR or elemental analysis may arise from impurities or isomerism. For instance, pyrazoline derivatives with similar substituents (e.g., 4-methyl vs. 4-methoxy) show overlapping C=N peaks (1625–1632 cm⁻¹), necessitating complementary techniques like NMR or mass spectrometry for differentiation . Cross-validation with synthetic replicates and computational modeling (e.g., DFT for predicted spectra) is recommended .
Q. What strategies optimize the stability and reactivity of 2,4-dinitrophenylglycine diazoketone in photochemical or catalytic reactions?
Diazoketones are prone to decomposition under light or heat. Stability can be enhanced by:
- Low-temperature synthesis : Reactions conducted at 0°C minimize premature decomposition .
- Catalyst selection : Rhodium catalysts improve regioselectivity in carbene insertion reactions, though unactivated C-H bonds (e.g., in cyclopropane derivatives) may require alternative approaches .
- Protecting groups : Electron-donating substituents (e.g., methoxy) stabilize intermediates, as seen in 79% radiochemical yield (RCY) for 4-methoxy analogs .
Q. How do researchers address challenges in synthesizing macrocyclic or heterocyclic systems using 2,4-dinitrophenylglycine diazoketone?
Intramolecular cyclization attempts (e.g., forming seven-membered carbocycles) often fail due to steric constraints. Alternative pathways include:
- Stepwise coupling : Isolating intermediates (e.g., chloroketones from HCl reactions) before cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
Methodological Considerations
Q. What experimental design principles are critical for reproducibility in diazoketone chemistry?
- Control of reaction conditions : Strict temperature control (e.g., 0°C for diazo group retention) .
- Standardized characterization : Consistent use of IR, elemental analysis, and melting points across replicates .
- Safety protocols : Handling diazoketones as wet solids to mitigate explosion risks, as recommended for DNPH derivatives .
Q. How should researchers analyze conflicting data in reaction yields or product distributions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
